![molecular formula C24H22N2O3S B303968 N-[1-[(3-acetylanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303968.png)
N-[1-[(3-acetylanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(3-acetylanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, commonly known as DMTV, is a compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It belongs to the class of compounds known as benzamides, which are known to have a wide range of biological activities.
科学的研究の応用
DMTV has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The exact mechanism of action of DMTV is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DMTV has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. Furthermore, it has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
実験室実験の利点と制限
One of the main advantages of DMTV is its wide range of biological activities, which make it a promising candidate for the development of novel therapeutics. In addition, its relatively simple synthesis method and moderate yield make it a readily available compound for laboratory experiments. However, one of the limitations of DMTV is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of DMTV. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other compounds for the treatment of various diseases. Furthermore, the elucidation of its exact mechanism of action and the identification of its molecular targets could lead to the development of more specific and effective therapeutics.
合成法
The synthesis of DMTV involves the condensation of 3,4-dimethylbenzoyl chloride with 2-thiophenecarboxaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(3-acetylanilino)formamide in the presence of a catalyst such as copper(I) iodide to yield DMTV. The overall yield of this synthesis method is around 60%.
特性
製品名 |
N-[1-[(3-acetylanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide |
|---|---|
分子式 |
C24H22N2O3S |
分子量 |
418.5 g/mol |
IUPAC名 |
N-[(Z)-3-(3-acetylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C24H22N2O3S/c1-15-9-10-19(12-16(15)2)23(28)26-22(14-21-8-5-11-30-21)24(29)25-20-7-4-6-18(13-20)17(3)27/h4-14H,1-3H3,(H,25,29)(H,26,28)/b22-14- |
InChIキー |
JWUQVTQUDISKLY-HMAPJEAMSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC=CC(=C3)C(=O)C)C |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



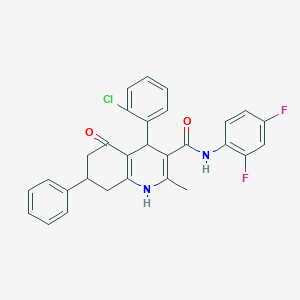
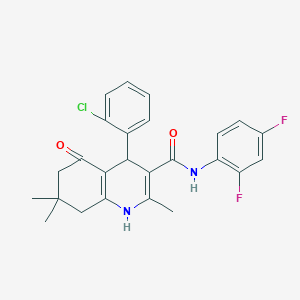
![4-(2-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303889.png)
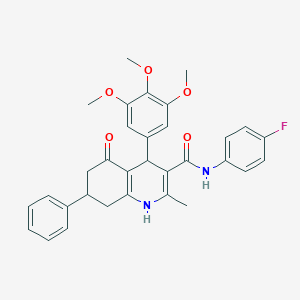
![2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303892.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303894.png)
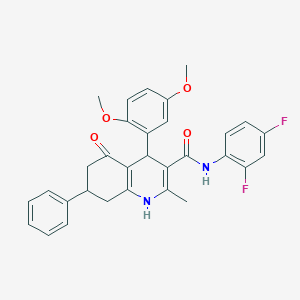
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303897.png)
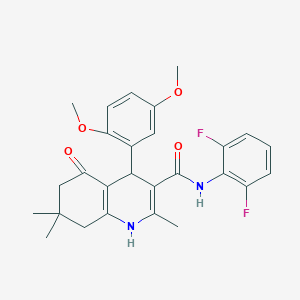
![4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303903.png)
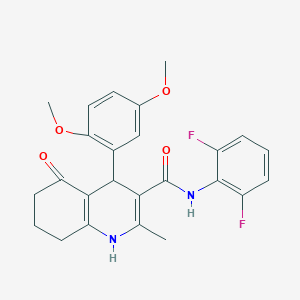
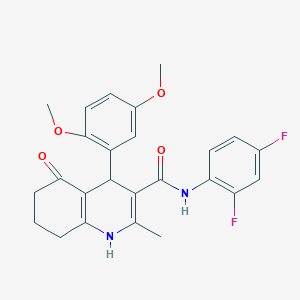
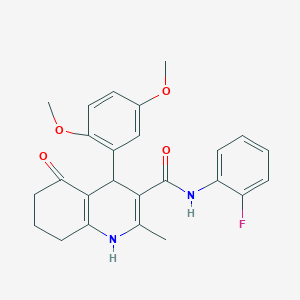
![3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303908.png)